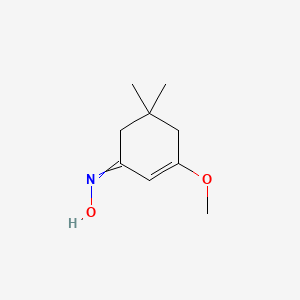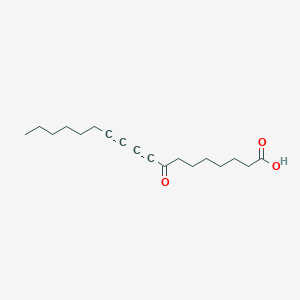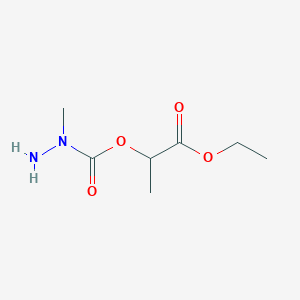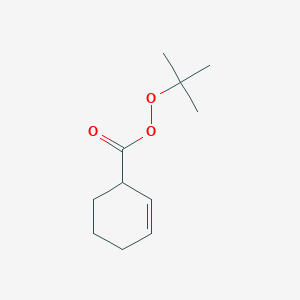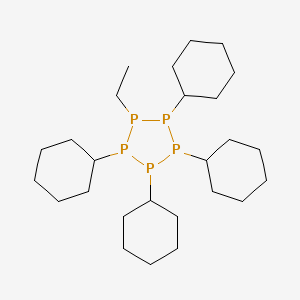
Tetracyclohexyl(ethyl)pentaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclohexyl(ethyl)pentaphospholane is a complex organophosphorus compound characterized by its unique structure, which includes four cyclohexyl groups and one ethyl group attached to a pentaphospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclohexyl(ethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with ethylphosphine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the pentaphospholane ring. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound, which is crucial for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclohexyl(ethyl)pentaphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state phosphines.
Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, which have diverse applications in catalysis, materials science, and organic synthesis .
Applications De Recherche Scientifique
Tetracyclohexyl(ethyl)pentaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of tetracyclohexyl(ethyl)pentaphospholane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tetracyclohexyl(ethyl)pentaphospholane include other organophosphorus compounds such as triphenylphosphine, triethylphosphine, and tetraphenylphosphonium salts .
Uniqueness
What sets this compound apart from these similar compounds is its unique pentaphospholane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Propriétés
Numéro CAS |
63830-63-7 |
|---|---|
Formule moléculaire |
C26H49P5 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
1,2,3,4-tetracyclohexyl-5-ethylpentaphospholane |
InChI |
InChI=1S/C26H49P5/c1-2-27-28(23-15-7-3-8-16-23)30(25-19-11-5-12-20-25)31(26-21-13-6-14-22-26)29(27)24-17-9-4-10-18-24/h23-26H,2-22H2,1H3 |
Clé InChI |
PMVJLQHCTPIOFP-UHFFFAOYSA-N |
SMILES canonique |
CCP1P(P(P(P1C2CCCCC2)C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


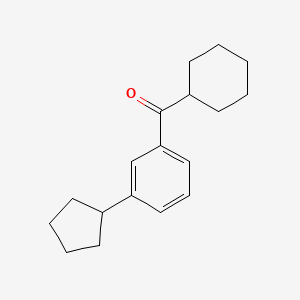
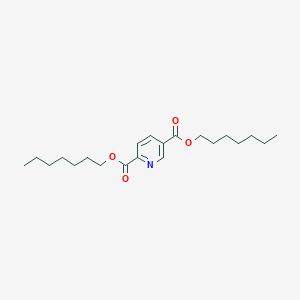


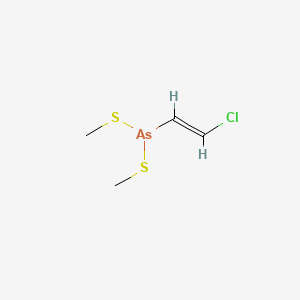
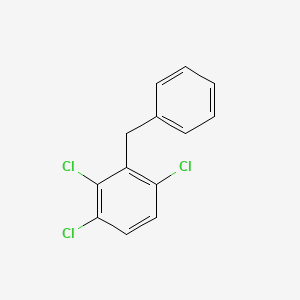
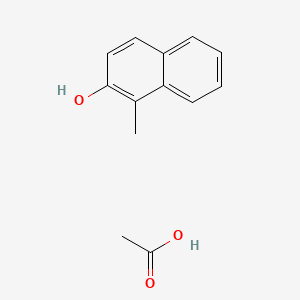
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

